N-Boc-4-Hydroxyphenyl-DL-glycine
Overview
Description
N-Boc-4-Hydroxyphenyl-DL-glycine is an organic compound with the molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol . It is typically found as a white or off-white crystalline solid . This compound is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a hydroxyl group at the para position .
Mechanism of Action
Target of Action
N-Boc-4-Hydroxyphenyl-DL-glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, is primarily used as an intermediate in drug synthesis for the creation of biologically active target compounds . The specific targets of this compound can vary depending on the final drug it is used to synthesize.
Action Environment
The action environment of this compound can influence its efficacy and stability. It is recommended to store the compound in a sealed, dry environment at room temperature . Environmental factors such as temperature, humidity, and light exposure could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
N-Boc-4-Hydroxyphenyl-DL-glycine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of biologically active compounds. The compound is involved in transesterification reactions, where it reacts with Boc-Cl to produce this compound . This interaction is essential for the formation of intermediates in drug synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo thermal deprotection, which affects its stability and activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity. Studies have shown that this compound can have significant effects on cellular function and metabolism at varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the shikimic acid pathway and its involvement in the synthesis of 4-hydroxyphenylglycine are notable examples . These interactions are crucial for understanding its biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is crucial for determining the compound’s effectiveness in biochemical reactions and drug synthesis .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine involves several steps:
- Esterification: p-Hydroxybenzoic acid is reacted with an amino acid to form the corresponding ester .
Transesterification: The ester compound is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) through a transesterification reaction to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-Hydroxyphenyl-DL-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can lead to the removal of the Boc protecting group .
Scientific Research Applications
N-Boc-4-Hydroxyphenyl-DL-glycine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-Hydroxyphenyl-L-glycine: Similar structure but with a different stereochemistry.
N-Boc-4-Hydroxyphenyl-D-glycine: Another stereoisomer with distinct properties.
N-Boc-4-Hydroxyphenyl-DL-alanine: Similar structure but with an alanine backbone instead of glycine.
Uniqueness
N-Boc-4-Hydroxyphenyl-DL-glycine is unique due to its specific combination of a Boc-protected amino group and a hydroxyl-substituted phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400562 | |
Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53249-34-6 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53249-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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